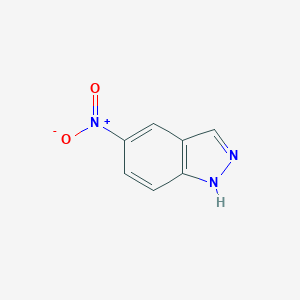

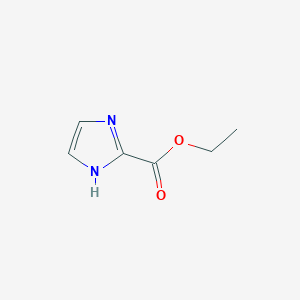

1H-imidazol-2-carboxilato de etilo

Descripción general

Descripción

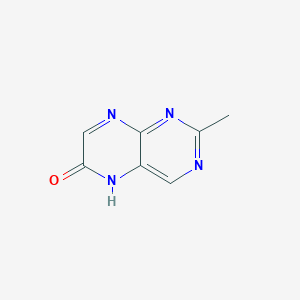

Ethyl 1H-imidazole-2-carboxylate is a chemical compound that falls within the broader class of imidazole derivatives. Imidazoles are heterocyclic compounds that are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a related compound, involves a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Another related compound, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, was synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Additionally, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate was synthesized from butanoic acid and o-phenylenediamine using microwave irradiation, among other steps .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of a pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the structure of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates was elucidated, revealing hydrogen-bonded supramolecular structures in one, two, and three dimensions .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, ethyl imidazole-1-carboxylate was used as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, which are biologically interesting heterocycles . The reactivity of these compounds is influenced by the presence of functional groups and substituents on the imidazole ring, which can affect their chemical behavior and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are commonly used to characterize these compounds . Theoretical calculations, such as DFT, can provide insights into the electronic structure, including HOMO-LUMO gaps, which are indicative of chemical reactivity . The solubility, melting point, and stability of these compounds can vary widely depending on their specific substituents and molecular conformations.

Relevant Case Studies

Imidazole derivatives have been studied for various biological activities. For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives were evaluated for their β-glucuronidase inhibitory activity, with several compounds showing potent inhibition . Another study reported the anticancer activity of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate against human melanoma cell lines . These case studies highlight the potential of imidazole derivatives as therapeutic agents.

Aplicaciones Científicas De Investigación

Química medicinal

El 1H-imidazol-2-carboxilato de etilo es un bloque de construcción versátil en la química medicinal. Se utiliza para sintetizar derivados de imidazol que exhiben una amplia gama de actividades biológicas. Estos derivados se han explorado por su potencial como agentes antibacterianos, antimicóticos y anticancerígenos . El anillo de imidazol es una estructura central en muchos productos farmacéuticos, como los antihistamínicos y los inhibidores de la bomba de protones .

Agricultura

En el sector agrícola, los derivados del this compound se investigan por su uso como plaguicidas y fungicidas. Potencialmente pueden inhibir el crecimiento de microorganismos dañinos y plagas que afectan el rendimiento de los cultivos .

Ciencia de los materiales

Este compuesto encuentra aplicaciones en la ciencia de los materiales debido a su capacidad para actuar como precursor para la síntesis de polímeros. Los polímeros que contienen anillos de imidazol pueden exhibir una estabilidad térmica y una conductividad eléctrica mejoradas, lo que los hace adecuados para materiales de alto rendimiento .

Química industrial

El this compound se utiliza en diversas reacciones químicas industriales. Sirve como intermedio en la síntesis de entidades químicas más complejas. Su papel en la producción de colorantes, resinas y adhesivos es notable debido a la capacidad del anillo de imidazol para participar en múltiples tipos de enlaces químicos .

Ciencia ambiental

En la ciencia ambiental, los derivados de imidazol se están estudiando por su papel en la química verde. Se utilizan como disolventes y catalizadores en reacciones que tienen como objetivo reducir el impacto ambiental al minimizar los subproductos peligrosos y el consumo de energía .

Bioquímica

El compuesto es significativo en la investigación bioquímica, particularmente en el estudio de enzimas y metaloproteínas. Los anillos de imidazol imitan el entorno de coordinación natural de los iones metálicos en los sistemas biológicos, lo cual es crucial para comprender las funciones de las metaloenzimas y diseñar inhibidores enzimáticos .

Mecanismo De Acción

Target of Action

Ethyl 1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The mode of action is likely dependent on the specific biological target and the context of the biochemical pathway in which it is involved.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of Ethyl 1H-imidazole-2-carboxylate.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that imidazole derivatives are temperature- and humidity-dependent proton conductors , suggesting that environmental conditions may influence their action.

Safety and Hazards

When handling Ethyl 1H-imidazole-2-carboxylate, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Direcciones Futuras

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Análisis Bioquímico

Cellular Effects

It is known that imidazole derivatives have diverse biological activities

Molecular Mechanism

It is known that imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

ethyl 1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYNYIGCGVDBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338498 | |

| Record name | Ethyl 1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33543-78-1 | |

| Record name | Ethyl 1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.